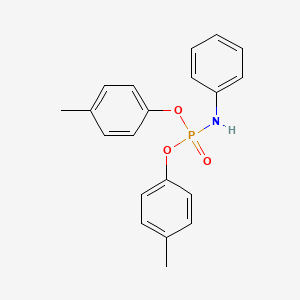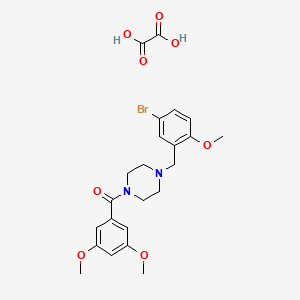![molecular formula C17H26ClNO7 B4914809 N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4914809.png)
N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group, an ethoxyethyl chain, and a methoxypropan-1-amine moiety, combined with oxalic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. Further reaction with ethylene oxide yields 2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 3-methoxypropan-1-amine to produce the desired compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance the scalability and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the chloro group with other functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine hydrochloride
- N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine sulfate
Uniqueness
N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-12-14(4-5-15(13)16)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDOLCVEFIRHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNCCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
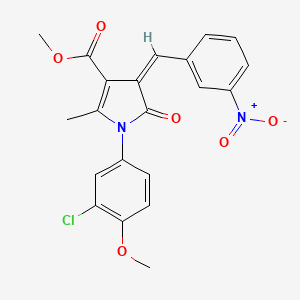
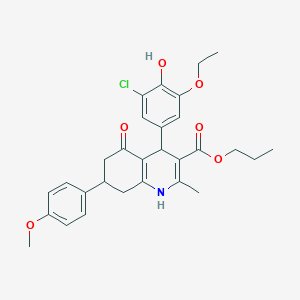
![11-(2,3-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4914744.png)
![2,2-dimethyl-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-1-propanone](/img/structure/B4914748.png)
![3-ethyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B4914749.png)
![2-hydroxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B4914756.png)
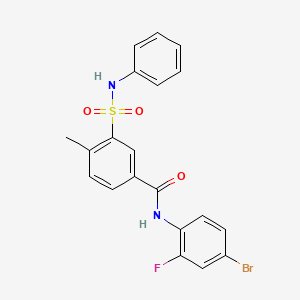
![4-nitro-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole 1-oxide](/img/structure/B4914761.png)

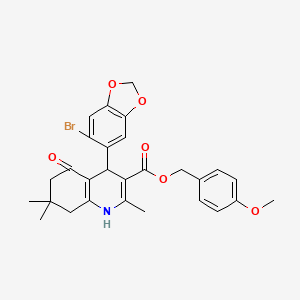
![3-[3-(Benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether](/img/structure/B4914774.png)
![7-Chloro-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B4914787.png)
